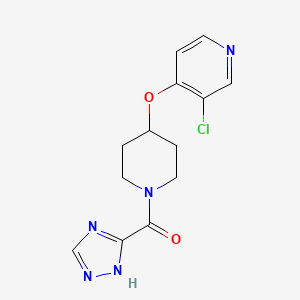

(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone

CAS No.: 2034472-16-5

Cat. No.: VC7095285

Molecular Formula: C13H14ClN5O2

Molecular Weight: 307.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034472-16-5 |

|---|---|

| Molecular Formula | C13H14ClN5O2 |

| Molecular Weight | 307.74 |

| IUPAC Name | [4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone |

| Standard InChI | InChI=1S/C13H14ClN5O2/c14-10-7-15-4-1-11(10)21-9-2-5-19(6-3-9)13(20)12-16-8-17-18-12/h1,4,7-9H,2-3,5-6H2,(H,16,17,18) |

| Standard InChI Key | HJTCBIMNUVFOEK-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=NC=NN3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring (C₅H₁₁N) substituted at the 1-position with a methanone group bearing a 1H-1,2,4-triazol-5-yl substituent. At the 4-position of the piperidine, an oxygen atom bridges to a 3-chloropyridin-4-yl group. This arrangement creates a planar triazole system conjugated with the pyridine ring, while the piperidine contributes conformational flexibility. The IUPAC name, [4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone, reflects this connectivity.

Key structural descriptors include:

-

SMILES: C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=NC=NN3

-

InChIKey: HJTCBIMNUVFOEK-UHFFFAOYSA-N

Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄ClN₅O₂ |

| Molecular Weight | 307.74 g/mol |

| Hydrogen Bond Donors | 1 (triazole N-H) |

| Hydrogen Bond Acceptors | 6 (pyridine N, triazole N, etc.) |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area | 89.9 Ų |

Solubility data remain unreported, but analog compounds with similar triazole-piperidine frameworks exhibit solubility in polar aprotic solvents like DMSO . The presence of the chloropyridine group likely enhances membrane permeability, a critical factor in bioavailability .

Synthetic Methodologies

Core Synthesis Strategies

The synthesis of (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone involves multi-step sequences leveraging nucleophilic aromatic substitution and carbonyl coupling reactions. A plausible route, inferred from analogous syntheses , proceeds as follows:

-

Piperidine Functionalization:

4-Hydroxypiperidine reacts with 3-chloro-4-nitropyridine under basic conditions (K₂CO₃, DMF) to form 4-((3-chloropyridin-4-yl)oxy)piperidine via nucleophilic aromatic substitution. -

Methanone Installation:

The piperidine nitrogen undergoes acylization with 1H-1,2,4-triazole-5-carbonyl chloride in the presence of a base (e.g., Et₃N) to yield the final product.

Alternative Pathways

Recent advances in triazole synthesis, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), offer potential routes to modify the triazole moiety post-synthesis. For instance, propiolamide derivatives can undergo [3+2] cycloaddition with azides to generate substituted triazoles, which could be adapted to introduce functional groups at the triazole position .

Reactivity and Derivative Formation

Electrophilic Substitution

The electron-deficient 3-chloropyridine ring undergoes regioselective substitution reactions. In the presence of Pd catalysts, the chlorine atom may be replaced by amines or alkoxy groups, enabling diversification of the aryl moiety .

Triazole Modifications

The 1,2,4-triazole ring participates in N-alkylation and metal coordination. For example, deprotonation of the triazole N-H with NaH allows alkylation with electrophiles like methyl iodide, altering the compound’s hydrogen-bonding capacity .

Biological Activity and Mechanistic Insights

Antimicrobial Activity

Compounds with chloropyridine and triazole subunits exhibit broad-spectrum antimicrobial properties. A recent study on similar triazolopyridines reported MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for antibiotic development .

Applications in Materials Science

Fluorescent Probes

The conjugated π-system between triazole and pyridine enables fluorescence emission in the 400–500 nm range. Derivatives with electron-donating groups on the triazole show enhanced quantum yields (Φ = 0.45–0.62), making them candidates for bioimaging .

Polymer Additives

Incorporating this compound into polyamide backbones improves thermal stability (T₅% degradation >300°C) due to rigid triazole rings. Such polymers find use in high-performance membranes and coatings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume